

Application Notes and Protocols: Rhenium Oxides as Catalysts in Olefin Metathesis

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Compound of Interest

Compound Name: *Rhenium(IV)oxide*

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Introduction

Olefin metathesis is a powerful and versatile reaction in organic synthesis, enabling the formation of new carbon-carbon double bonds. This reaction has significant applications in petrochemistry, polymer synthesis, and the fine chemical industry, including drug development. While homogeneous catalysts, such as those developed by Grubbs and Schrock, are well-known for their high activity and selectivity, heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and recyclability.

Among heterogeneous catalysts, supported rhenium oxides are particularly notable for their high activity at relatively low temperatures (20-100 °C).^[1] Typically, these catalysts are prepared by impregnating a high-surface-area support, most commonly γ -alumina ($\gamma\text{-Al}_2\text{O}_3$), with a rhenium(VII) precursor like perrhenic acid (HReO_4) or ammonium perrhenate (NH_4ReO_4).^{[1][2]}

While the user's query specifically mentions Rhenium(IV) oxide (ReO_2), the scientific literature predominantly focuses on catalysts derived from Re(VII) precursors. In situ spectroscopic studies have revealed that during the catalytic cycle, the anchored Re(VII) species undergo partial reduction, with evidence pointing to the involvement of Re(V) species in the formation of the active catalytic sites.^[3] These lower oxidation state species are then believed to be oxidized back to reactive Re(VII)-carbene intermediates, which propagate the metathesis reaction.^[3] Therefore, this document will focus on the widely practiced method of using

supported rhenium oxide catalysts prepared from Re(VII) precursors, with the understanding that various rhenium oxidation states are involved in the catalytic process.

Data Presentation: Performance of Supported Rhenium Oxide Catalysts

The following tables summarize quantitative data for olefin metathesis reactions catalyzed by supported rhenium oxide catalysts, primarily $\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$.

Substrate	Catalyst	Reaction Conditions	Conversion (%)	Selectivity (%)	Productivity/Turnover	Reference (s)
1-Butene	$\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$	60 °C, 2 MPa, WHSV = 1 h ⁻¹	50	>85 (to Propylene)	Not Reported	[2]
1-Octene	7% $\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$	100 °C, 90 bar (scCO ₂)	Not Reported	>90 (to 7-Tetradecene)	~0.24 mL gRe ⁻¹ min ⁻¹	[4]
C ₈ and C ₁₀ α-Olefins	$\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$	Ambient to 60 °C	Moderate	High	Not Reported	[5]
C ₈ and C ₁₀ α-Olefins	$\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$	> 60-70 °C	Significantly Higher	Significantly Lower	Not Reported	[5]
Propylene	3% $\text{ReO}_x/\text{Al}_2\text{O}_3$	Steady-state	-	-	High TOF	[6]
Propylene	3% $\text{ReO}_x/\text{SiO}_2\text{-Al}_2\text{O}_3$	Steady-state	-	-	Lower TOF, but more active sites	[6]

Experimental Protocols

Protocol 1: Preparation of Supported Rhenium Oxide Catalyst ($\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$)

This protocol describes the preparation of a γ -alumina-supported rhenium oxide catalyst using the incipient wetness impregnation method.

Materials:

- γ -Alumina ($\gamma\text{-Al}_2\text{O}_3$), high surface area (e.g., 200 m^2/g)[2]
- Perrhenic acid (HReO_4), 75-80% aqueous solution[2]
- Deionized water
- Rotary evaporator
- Tube furnace
- Quartz tube

Procedure:

- Support Pre-treatment:
 - Place the required amount of $\gamma\text{-Al}_2\text{O}_3$ in a quartz tube within a tube furnace.
 - Heat the alumina under a flow of dry air or an inert gas (e.g., nitrogen) to a high temperature (e.g., 500-550 $^\circ\text{C}$) for several hours to remove physisorbed water and dehydroxylate the surface.
 - Cool the support to room temperature under a dry atmosphere.
- Impregnation:
 - Determine the pore volume of the pre-treated $\gamma\text{-Al}_2\text{O}_3$.
 - Prepare an aqueous solution of perrhenic acid (HReO_4). The volume of the solution should be equal to the pore volume of the alumina support to be impregnated. The

concentration should be calculated to achieve the desired rhenium loading (e.g., 3-10 wt% as Re_2O_7).

- Add the HReO_4 solution dropwise to the $\gamma\text{-Al}_2\text{O}_3$ powder in a flask, while continuously mixing to ensure uniform distribution.
- Drying:
 - Attach the flask containing the impregnated support to a rotary evaporator.
 - Dry the material under reduced pressure at a moderate temperature (e.g., 60-80 °C) until a free-flowing powder is obtained.
- Calcination (Activation):
 - Transfer the dried powder to a quartz tube in a tube furnace.
 - Heat the catalyst under a flow of dry air. A typical calcination program involves ramping the temperature to 550 °C and holding for 1.5-2 hours.^[7]
 - Cool the catalyst to the desired reaction temperature under a flow of inert gas (e.g., nitrogen or argon).

Protocol 2: Olefin Metathesis of 1-Octene in a Batch Reactor

This protocol provides a general procedure for the self-metathesis of 1-octene using the prepared $\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$ catalyst in a batch reactor setup.

Materials:

- $\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$ catalyst (prepared as in Protocol 1)
- 1-Octene, purified (e.g., by distillation over sodium)
- Solvent (optional, e.g., n-heptane or supercritical CO_2)

- High-pressure autoclave (e.g., stainless steel) equipped with a magnetic stirrer and temperature control[7]
- Inert gas (Argon or Nitrogen)
- Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

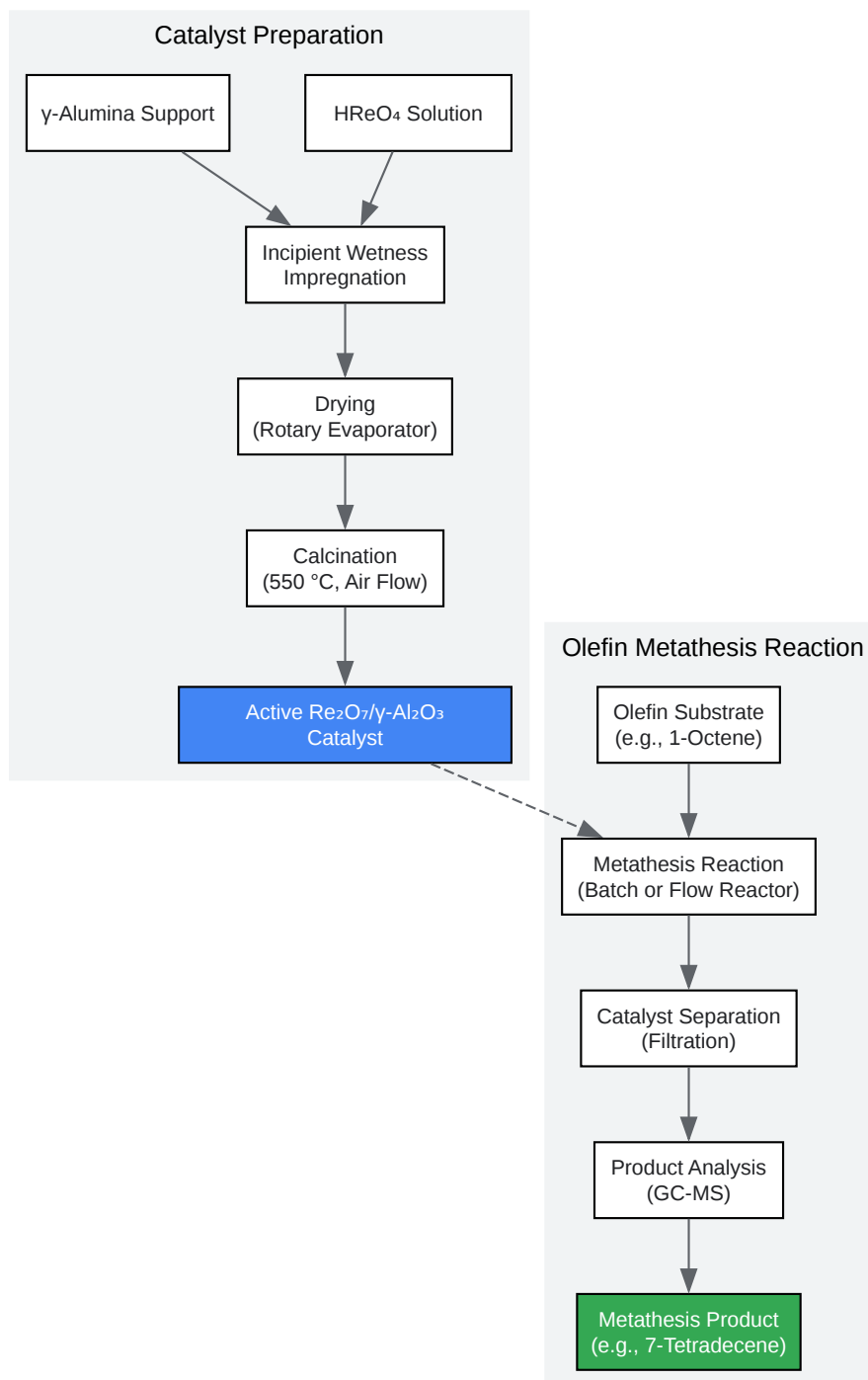
- Catalyst Activation:
 - Place the desired amount of $\text{Re}_2\text{O}_7/\gamma\text{-Al}_2\text{O}_3$ catalyst (e.g., 0.56 g for a 7% loading) into the autoclave.[7]
 - Seal the reactor and purge with an inert gas.
 - Activate the catalyst in situ by heating to 550 °C under a flow of dry air (50 mL/min) for 1.5 hours.[7]
 - Cool the reactor to the desired reaction temperature (e.g., 35 °C) under an inert atmosphere.[7]
- Reaction Setup:
 - Introduce the purified 1-octene (e.g., 5 mmol) into the cooled and sealed autoclave via syringe or a sample loop.[7]
 - If using a solvent like supercritical CO_2 , pressurize the reactor to the desired pressure (e.g., 90 bar).
 - Begin vigorous stirring.
- Reaction Monitoring:
 - Maintain the reaction at the set temperature and pressure for the desired duration.
 - Periodically, small aliquots of the reaction mixture can be withdrawn (if the reactor setup allows) to monitor the progress by GC-MS.

- Work-up and Analysis:
 - After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
 - Dilute the reaction mixture with a suitable solvent (e.g., hexane).
 - Filter to remove the heterogeneous catalyst.
 - Analyze the filtrate by GC-MS to determine the conversion of 1-octene and the selectivity for the metathesis product (7-tetradecene) and any isomerization byproducts.

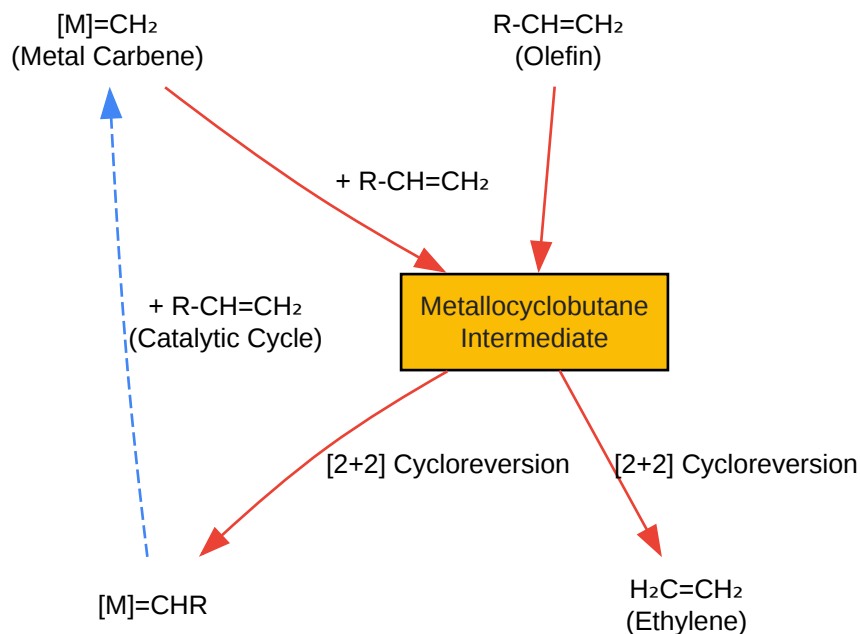
Visualizations

Logical Workflow for Catalyst Preparation and Use

Workflow for Supported Rhenium Oxide Catalyst



Chauvin Mechanism for Olefin Metathesis



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